molecular formula C8H5FN4O2 B8363625 3-Fluoro-1-nitro-4-(1H-1,2,3-triazol-1-yl)benzene

3-Fluoro-1-nitro-4-(1H-1,2,3-triazol-1-yl)benzene

Cat. No.: B8363625
M. Wt: 208.15 g/mol
InChI Key: DKTQTONVJHTCIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-1-nitro-4-(1H-1,2,3-triazol-1-yl)benzene is a useful research compound. Its molecular formula is C8H5FN4O2 and its molecular weight is 208.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H5FN4O2

Molecular Weight

208.15 g/mol

IUPAC Name

1-(2-fluoro-4-nitrophenyl)triazole

InChI

InChI=1S/C8H5FN4O2/c9-7-5-6(13(14)15)1-2-8(7)12-4-3-10-11-12/h1-5H

InChI Key

DKTQTONVJHTCIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])F)N2C=CN=N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A slurry of dibasic potassium phosphate, 38.0 g (0.218 mol), and 1H-1,2,3-triazole, 7.53 g (6.3 mL, 0.109 mol), in 325 mL dimethylsulfoxide was treated dropwise with 3,4-difluoronitrobenzene, 17.3 g (12.1 mL, 0.109 mol), with heating to 90° C. for 18 h. The mixture was cooled to room temperature, diluted with water (500 mL) and extracted with ethyl acetate (4×50 mL). Drying (Na2SO4) and concentrating in vacuo afforded a light yellow solid. This material was chromatographed over 600 g 230-400 mesh silica gel eluting with methylene chloride, 1% (v:v), 2% (v:v) and 5% (v:v) methanol-methylene chloride to afford 11.38 g (50%) of 3-Fluoro-1-nitro-4-(1H-1,2,3-triazol-1-yl)benzene as a light yellow solid, mp=123-124.5° C., along with 9.66 g (43%) of regioisomer 3-Fluoro-1-nitro-4-(2H-1,2,3-triazol-2-yl)benzene as a light yellow solid, mp 137-139° C.
Name
potassium phosphate
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
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325 mL
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solvent
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Quantity
500 mL
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solvent
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